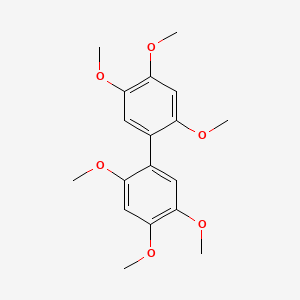
2,2',4,4',5,5'-Hexamethoxybiphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’,4,4’,5,5’-Hexamethoxybiphenyl is an organic compound with the molecular formula C18H22O6 and a molecular weight of 334.36 g/mol It is characterized by the presence of six methoxy groups attached to a biphenyl core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,4,4’,5,5’-Hexamethoxybiphenyl typically involves the methoxylation of biphenyl derivatives. One common method includes the reaction of 2,4,5-trimethoxybenzene with 2,4,5-trimethoxyphenylboronic acid under palladium-catalyzed Suzuki coupling conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or ethanol, at elevated temperatures.
Industrial Production Methods: Industrial production of 2,2’,4,4’,5,5’-Hexamethoxybiphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2’,4,4’,5,5’-Hexamethoxybiphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield partially or fully reduced biphenyl derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinones.
Reduction: Partially or fully reduced biphenyl derivatives.
Substitution: Halogenated or sulfonated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’,4,4’,5,5’-Hexamethoxybiphenyl has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,2’,4,4’,5,5’-Hexamethoxybiphenyl involves its interaction with various molecular targets and pathways. The methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes. Additionally, the biphenyl core can intercalate into DNA, affecting gene expression and cellular functions .
Vergleich Mit ähnlichen Verbindungen
2,2’,4,4’,5,5’-Hexabromobiphenyl: Contains bromine atoms instead of methoxy groups.
2,2’,4,4’,5,5’-Hexachlorobiphenyl: Contains chlorine atoms instead of methoxy groups.
2,2’,4,4’,5,5’-Hexamethylbiphenyl: Contains methyl groups instead of methoxy groups.
Uniqueness: 2,2’,4,4’,5,5’-Hexamethoxybiphenyl is unique due to its high degree of methoxylation, which imparts distinct chemical and physical properties. The presence of methoxy groups enhances its solubility in organic solvents and its reactivity in various chemical reactions. Additionally, the compound’s potential biological activities make it a valuable target for research and development .
Eigenschaften
CAS-Nummer |
1702-67-6 |
|---|---|
Molekularformel |
C18H22O6 |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
1,2,4-trimethoxy-5-(2,4,5-trimethoxyphenyl)benzene |
InChI |
InChI=1S/C18H22O6/c1-19-13-9-17(23-5)15(21-3)7-11(13)12-8-16(22-4)18(24-6)10-14(12)20-2/h7-10H,1-6H3 |
InChI-Schlüssel |
DLFXWDJAIBAVOY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1C2=CC(=C(C=C2OC)OC)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide,N-cyclopentyl-2-[[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]thio]-](/img/structure/B13837148.png)
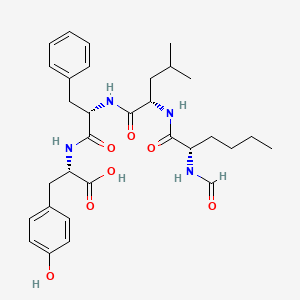

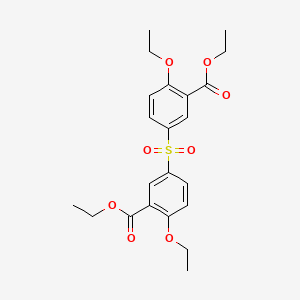
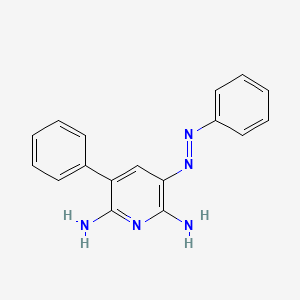


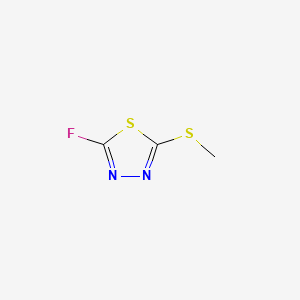

![1-[2-(3-Cyclohexylpropoxy)-2-oxoethyl]-1-methylpyrrolidinium iodide](/img/structure/B13837215.png)

![2,3,4,6-tetradeuterio-5-[(2R)-pyrrolidin-2-yl]pyridine](/img/structure/B13837218.png)

![Acetamide, 2,2-dichloro-N-[ss-hydroxy-a-(hydroxymethyl)-o-nitrophenethyl]-, D-threo; D-threo-(1R,2R)-1-o-Nitrophenyl-2-dichloroacetamido-1,3-propanediol](/img/structure/B13837223.png)
